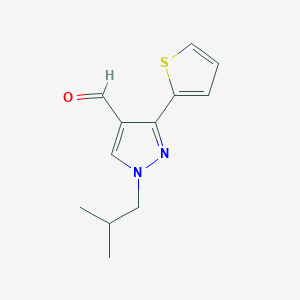

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a thiophene moiety at the 3-position and an isobutyl group at the 1-position. The aldehyde functional group at the 4-position makes it a versatile intermediate for synthesizing biologically active derivatives, such as hydrazones, Schiff bases, and fused heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the thiophene ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrazole intermediate.

Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF and POCl3 is used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the Aldehyde Group

The aldehyde moiety at position 4 of the pyrazole ring drives nucleophilic addition, oxidation, and reduction reactions.

Oxidation to Carboxylic Acid

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:

-

Mechanism : Oxidative cleavage of the aldehyde group to -COOH via radical intermediates.

-

Example :

Oxidation of 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde with KMnO₄ yields 95% pyrazole-4-carboxylic acid .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O-pyridine, 80°C | 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | 90-95% | |

| Oxidation | CrO₃, H₂SO₄, rt | Same as above | 85% |

Reduction to Alcohol

The aldehyde reduces to a primary alcohol:

-

Mechanism : Hydride transfer to the carbonyl carbon.

-

Example :

Reduction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde with NaBH₄ produces hydroxymethylpyrazoles in >90% yield .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | 4-(Hydroxymethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole | 92% | |

| Reduction | LiAlH₄, THF, reflux | Same as above | 88% |

Thiophene Ring Reactivity

The thiophen-2-yl group undergoes electrophilic substitution, primarily at the 5-position due to electron-rich sulfur.

Halogenation

-

Mechanism : Electrophilic attack at the 5-position of thiophene.

-

Product : 5-Bromo- or 5-chloro-substituted derivatives.

Condensation Reactions

The aldehyde participates in nucleophilic additions to form hydrazones, oximes, and chalcones.

Hydrazone Formation

-

Reagents : Hydrazines (e.g., semicarbazide, thiosemicarbazide)

-

Example :

Condensation with thiosemicarbazide produces pyrazolyl-thiosemicarbazones, potential antimicrobial agents .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone synthesis | NH₂NH₂, EtOH, Δ | 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde hydrazone | 85% |

N-Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I, K₂CO₃)

-

Site : Isobutyl group or pyrazole nitrogen (if deprotonated).

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | 1-(2-Methylpropyl)-3-(thiophen-2-yl)-4-(methoxymethyl)-1H-pyrazole | 65% |

Stability and Side Reactions

Scientific Research Applications

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings can facilitate binding to specific sites on the target molecules, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Structural Difference : Replaces the isobutyl group with a phenyl ring at the 1-position.

- Synthesis: Prepared via condensation of 2-hydroxyacetophenone with thiophene derivatives in ethanol under basic conditions (pH 10) .

- Biological Activity : Intermediate for α-amylase inhibitors (e.g., compound 5a in showed 90.04% inhibition at 100 μg/mL) .

1-(7-Chloroquinolin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Structural Difference: Incorporates a 7-chloroquinoline group at the 1-position instead of isobutyl.

- Synthesis : Reacted with 2-acetyl thiophene in DMF/POCl₃ at 75–80°C, yielding 72–82% .

1-(4-Oxo-3,4-dihydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Structural Difference: Features a quinazolinone ring at the 1-position.

- Applications : Synthesized as an antimicrobial agent targeting DNA gyrase .

Pharmacological and Physicochemical Properties

Key Research Findings and Trends

Substituent Impact on Bioactivity :

- Phenyl vs. Isobutyl : Phenyl-substituted derivatives (e.g., ) show stronger enzyme inhibition, possibly due to enhanced π-π stacking with target proteins.

- Thiophene vs. Furan : Thiophene-containing compounds generally exhibit higher antimicrobial and anticancer activity compared to furan analogues, attributed to sulfur’s electron-withdrawing effects .

Structural Modifications for Drug Development: Quinoline and Quinazolinone Moieties: Improve metabolic stability and binding affinity in antimicrobial agents . Sulfonamide Linkages: Enhance antiproliferative effects, as seen in compounds with IC₅₀ values <10 μM .

Challenges and Opportunities: Synthetic Complexity: Halogenated derivatives (e.g., 7-chloroquinoline) require harsh conditions (POCl₃, high temps), limiting scalability . Biological Screening: While many derivatives show in vitro promise, in vivo data and pharmacokinetic studies are lacking in the current evidence.

Biological Activity

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C11H12N2OS

- Molecular Weight : 224.29 g/mol

- CAS Number : 1251328-66-1

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. Research indicates that pyrazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have shown significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated in terms of its ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production. In vitro studies suggest that it may modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

3. Antibacterial and Antifungal Activities

The antibacterial and antifungal potential of pyrazole derivatives has also been explored. Studies have shown that certain pyrazoles exhibit significant activity against various bacterial strains and fungi, suggesting that this compound could be effective in combating infections .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring followed by the introduction of the isobutyl and thiophenyl groups.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related pyrazole compounds:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor activity | Identified significant growth inhibition in various cancer cell lines with IC50 values ranging from 0.20–2.58 μM. |

| Study 2 | Anti-inflammatory effects | Demonstrated modulation of TNF-α and NO production in vitro, indicating potential for anti-inflammatory applications. |

| Study 3 | Antibacterial activity | Showed effectiveness against multiple bacterial strains, highlighting its potential as an antimicrobial agent. |

Q & A

Q. Basic Synthesis and Optimization

Q1: What are the common synthetic routes for preparing 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized? A:

- Vilsmeier-Haack Reaction : This method involves formylation of pyrazole intermediates using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Optimization includes temperature control (0–5°C for reagent addition, 80–100°C for cyclization) and stoichiometric ratios (1:1.2 for pyrazole precursor to DMF) to maximize yield .

- Claisen-Schmidt Condensation : Used to introduce α,β-unsaturated ketone moieties. Key parameters include base selection (NaOH or KOH) and solvent polarity (ethanol or THF) to suppress side reactions .

- Nucleophilic Substitution : For introducing thiophene groups, K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C facilitates aryloxy/thiophene substitution .

Properties

IUPAC Name |

1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7-9H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKSDXXFIXUGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.